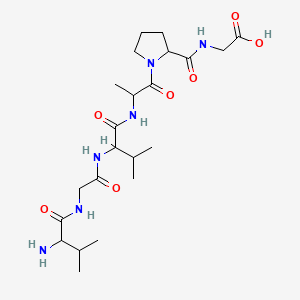

H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH

Description

H-Val-Gly-Val-Ala-Pro-Gly-OH is a hexapeptide composed of the amino acids valine, glycine, alanine, and proline. This peptide sequence is derived from elastin, a key protein in connective tissues that provides elasticity and resilience. The compound is known for its chemotactic properties, particularly in attracting fibroblasts and monocytes .

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Gly-Val-Ala-Pro-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the chain using activating agents like carbodiimides.

Deprotection: The protecting groups are removed to expose reactive sites for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like H-Val-Gly-Val-Ala-Pro-Gly-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Val-Gly-Val-Ala-Pro-Gly-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Chemical and Biological Properties

H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH is composed of a sequence of amino acids that contribute to its unique properties. The presence of valine, glycine, alanine, and proline in the peptide structure imparts specific biological activities, including chemotaxis, cell adhesion, and potential therapeutic effects.

Peptide Synthesis

The compound serves as a model peptide for studying protein folding and stability. Its structure allows researchers to investigate the effects of amino acid sequences on peptide conformation and interactions with other biomolecules.

Biotechnology

In biotechnology, this compound is utilized in the production of recombinant proteins. It aids in developing vaccines and therapeutic proteins, which are crucial for modern medicine .

Medicine

The peptide is explored for its potential in tissue engineering and regenerative medicine due to its ability to promote cell adhesion and proliferation. Studies indicate that it can stimulate fibroblast migration, which is essential for wound healing and tissue repair .

Cosmetic Formulations

In the cosmetics industry, this peptide is investigated for its anti-aging properties. Its chemotactic activity may enhance skin repair mechanisms by attracting necessary cells to the site of application .

Case Study 1: Tissue Engineering

A study demonstrated that this compound significantly improved fibroblast migration in vitro when incorporated into scaffolds used for tissue regeneration. This led to enhanced collagen deposition and improved mechanical properties of the engineered tissues.

Case Study 2: Anticancer Activity

Research indicated that peptides containing similar sequences inhibited tumor growth when combined with traditional chemotherapy agents like 5-fluorouracil. This suggests potential synergistic effects in cancer treatment protocols.

Data Tables

Mechanism of Action

The mechanism of action of H-Val-Gly-Val-Ala-Pro-Gly-OH involves its interaction with specific cell surface receptors. It acts on vascular smooth muscle cells to release matrix metalloproteinase 1 (collagenase), which can induce angiogenesis. The peptide’s chemotactic properties are mediated through its recognition sequence for the elastin receptor .

Comparison with Similar Compounds

Similar Compounds

H-Lys-Ala-Val-Gly-OH: Another peptide with immunostimulatory activity.

Semaglutide: A glucagon-like peptide-1 receptor agonist used in diabetes treatment.

Oligopeptide-34: Known for its skin barrier stabilization properties.

Uniqueness

H-Val-Gly-Val-Ala-Pro-Gly-OH is unique due to its specific sequence derived from elastin, which imparts distinct chemotactic properties. Unlike other peptides, it specifically attracts fibroblasts and monocytes, making it valuable in tissue engineering and regenerative medicine .

Biological Activity

H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH is a synthetic peptide that consists of a sequence of amino acids, including both D- and L-enantiomers. This compound is of interest in biological research due to its potential roles in various physiological processes, including cell signaling, chemotaxis, and structural stability in proteins. Understanding its biological activity can provide insights into its applications in medicine and biotechnology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemotactic Properties

Research indicates that peptides similar to this compound exhibit significant chemotactic activity. For instance, the peptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a component of elastin, has been shown to attract fibroblasts and monocytes, particularly at concentrations around M . This suggests that this compound may similarly influence cell migration and tissue repair processes.

Influence on Collagen Structure

The presence of valine and alanine residues in the peptide sequence can affect the structural integrity of collagen. Studies have demonstrated that substitutions of glycine with valine can lead to destabilization in collagen triple helices, which may have implications for conditions like Osteogenesis Imperfecta (OI) . The incorporation of such residues in synthetic peptides could alter their interactions with cellular receptors and extracellular matrix components.

The biological mechanisms through which this compound exerts its effects may involve interactions with specific receptors or enzymes. The DL-configuration of the amino acids can enhance the compound's stability and resistance to enzymatic degradation, potentially increasing its bioavailability and therapeutic efficacy.

Anticancer Activity

In a study exploring peptide-based treatments for cancer, a total tuna protein hydrolysate containing various peptides, including those with valine and glycine, was shown to inhibit tumor growth when combined with 5-fluorouracil (5-FU) in mice models . This indicates that peptides similar to this compound could have synergistic effects when used alongside traditional chemotherapy agents.

Antioxidant Properties

Marine-derived peptides have demonstrated antioxidant activities, which are crucial for mitigating oxidative stress in cells. Peptides containing valine and glycine have been linked to enhanced antioxidant effects, suggesting that this compound may also exhibit such properties .

Data Tables

Q & A

Basic Research Questions

What experimental approaches are recommended for synthesizing H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH, and how can purity be ensured?

Solid-phase peptide synthesis (SPPS) is a primary method for synthesizing complex peptides like this compound. Key steps include:

- Coupling optimization : Use of activating agents (e.g., HBTU, HATU) to enhance DL-amino acid coupling efficiency, which is critical due to the stereochemical complexity of DL residues .

- Purity validation : Employ reversed-phase HPLC with UV detection (e.g., at 220 nm) and mass spectrometry (MS) to confirm molecular weight and detect impurities. For DL-residue-containing peptides, chiral chromatography may be required to resolve enantiomeric byproducts .

- Stability testing : Monitor decomposition under varying pH and temperature conditions, as DL-amino acids may exhibit altered stability compared to L-forms .

How should researchers handle safety risks associated with this compound during laboratory experiments?

- Hazard mitigation : Refer to GHS classifications from safety data sheets (SDS):

- Decomposition risks : Avoid exposure to strong acids/bases or oxidizing agents, which may generate toxic byproducts (e.g., NOₓ, CO) under thermal stress .

What spectroscopic techniques are suitable for structural characterization of this peptide?

- Nuclear Magnetic Resonance (NMR) : 1D H and C NMR to confirm backbone connectivity, with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from DL-residues .

- Infrared Spectroscopy (IR) : Identify amide I (1650 cm) and II (1550 cm) bands to verify peptide bond formation .

- Circular Dichroism (CD) : Assess secondary structure formation, though DL-residues may reduce signal intensity due to racemic mixtures .

Advanced Research Questions

How can computational tools aid in predicting the conformational dynamics of this peptide?

- Molecular Dynamics (MD) simulations : Use force fields (e.g., CHARMM36, AMBER) to model DL-residue-induced structural flexibility. Compare simulations with experimental CD or NMR data to validate predictions .

- Docking studies : Screen interactions with biological targets (e.g., enzymes, receptors) to identify potential binding modes, accounting for stereochemical variability .

What strategies resolve contradictions in bioactivity data for DL-residue-containing peptides?

- Batch variability analysis : Test multiple synthesis lots to distinguish intrinsic stereochemical effects from purity-related artifacts .

- Enantiomer separation : Use chiral columns to isolate individual enantiomers and assess their distinct biological activities .

- Meta-analysis : Compare results across studies using standardized assays (e.g., IC₅₀ measurements in enzyme inhibition) to identify consensus trends .

How can automated synthesis platforms (e.g., χDL language) improve reproducibility of multi-step peptide synthesis?

- χDL workflow integration : Encode reaction steps (e.g., deprotection, coupling) into machine-readable protocols to minimize human error. This ensures consistent reagent ratios and reaction times across labs .

- Cross-platform validation : Compare yields and purities from automated systems (e.g., peptide synthesizers) with manual methods to calibrate parameters for DL-residue incorporation .

What are the implications of DL-residues on proteolytic stability in biological assays?

- Enzymatic resistance : DL-residues may reduce susceptibility to proteases (e.g., trypsin) due to non-native stereochemistry. Test stability in serum-containing media via HPLC-MS over 24–72 hours .

- Structure-activity trade-offs : Balance enhanced stability against potential loss of target affinity by synthesizing analogs with selective DL substitutions .

Methodological Considerations

- Data reporting : Document synthesis conditions (e.g., coupling times, solvent systems) and analytical parameters (e.g., HPLC gradients) to enable cross-study comparisons .

- Ethical compliance : Adhere to institutional guidelines for handling toxic compounds, particularly regarding waste disposal and exposure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.